1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is an organic compound that features a difluoromethyl group attached to a pyrazole ring.
Preparation Methods
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the difluoromethylation of heterocycles via a radical process . The synthetic route includes several steps:
Starting Materials: The synthesis begins with the preparation of pyrazole derivatives.
Coupling Reactions: The final step involves coupling the difluoromethylated pyrazole with an ethyl-substituted pyrazole derivative to form the target compound.
Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .
Comparison with Similar Compounds
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine can be compared with other similar compounds, such as:
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}methanamine: This compound also features difluoromethyl groups but differs in the position of substitution on the pyrazole ring.
Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate: Another similar compound with a difluoromethyl group, used in different chemical applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C11H16ClF2N5 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-2-17-8-9(6-16-17)5-14-7-10-3-4-15-18(10)11(12)13;/h3-4,6,8,11,14H,2,5,7H2,1H3;1H |
InChI Key |
OPWYATHAZWHCTE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.